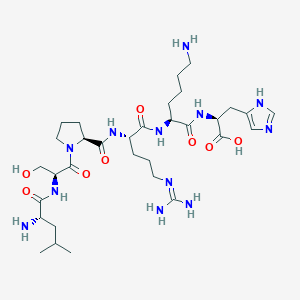![molecular formula C13H17NO4S B14204994 {[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid CAS No. 821800-03-7](/img/structure/B14204994.png)
{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, a propylsulfanyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino acid with a benzyloxycarbonyl group, followed by the introduction of the propylsulfanyl group through a nucleophilic substitution reaction. The final step involves the deprotection of the benzyloxycarbonyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzyloxycarbonyl group yields the corresponding amine.
Applications De Recherche Scientifique
{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of {[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, while the propylsulfanyl group can participate in redox reactions. The compound can modulate biochemical pathways by interacting with enzymes and other proteins, thereby influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-hexanoic acid benzyl ester: This compound has a similar benzyloxycarbonyl group but differs in the rest of its structure.
Methyl 5-[(propylsulfanyl)carbonyl]-2-pyridinecarboxylate: This compound contains a propylsulfanyl group but has a different core structure.
Uniqueness
{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Propriétés
Numéro CAS |
821800-03-7 |
|---|---|
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
2-(phenylmethoxycarbonylamino)-2-propylsulfanylacetic acid |
InChI |
InChI=1S/C13H17NO4S/c1-2-8-19-11(12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16) |
Clé InChI |
KBXDXAHOKTYNBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


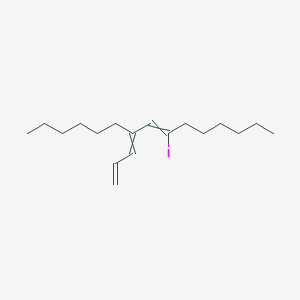
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)

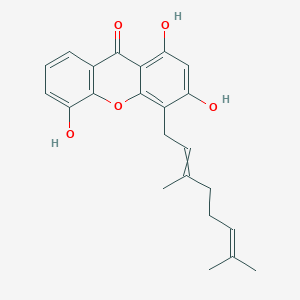
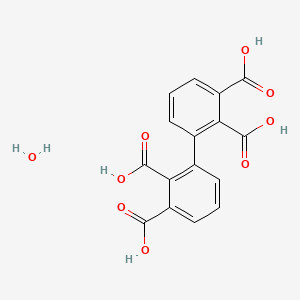
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
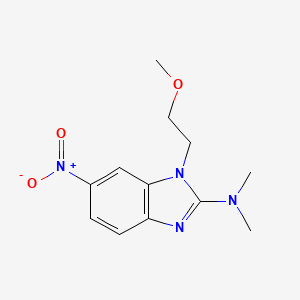


![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)

![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
